molecular formula C18H16BrClN2O2 B2522007 4-bromo-N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide CAS No. 955245-99-5

4-bromo-N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide

Cat. No.: B2522007
CAS No.: 955245-99-5
M. Wt: 407.69
InChI Key: DMHCXHIJDSZWEL-UHFFFAOYSA-N
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Description

4-bromo-N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide is an organic compound that features a bromine atom, a chlorophenyl group, and a pyrrolidinone ring

Preparation Methods

The synthesis of 4-bromo-N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrrolidinone ring: This can be achieved by reacting a suitable amine with a ketone under acidic conditions.

    Introduction of the chlorophenyl group: This step involves the reaction of the pyrrolidinone intermediate with a chlorophenyl derivative, often using a coupling reagent.

    Bromination: The final step involves the bromination of the benzamide moiety, which can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-bromo-N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.

    Substitution: The bromine atom in the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-bromo-N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound’s unique structural properties make it useful in the synthesis of other complex organic molecules, which can be applied in various industrial processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar compounds to 4-bromo-N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide include:

    4-bromo-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide: This compound features a fluorine atom instead of a chlorine atom, which can alter its chemical and biological properties.

    4-bromo-N-((1-(4-methylphenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide: The presence of a methyl group instead of a chlorine atom can affect the compound’s reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrClN2O2/c19-14-3-1-13(2-4-14)18(24)21-10-12-9-17(23)22(11-12)16-7-5-15(20)6-8-16/h1-8,12H,9-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHCXHIJDSZWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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